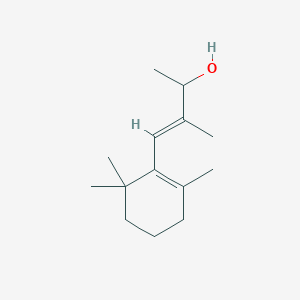
1,3-Propanediamine, N-(2-chloroethyl)-N'-(7-(trifluoromethyl)-4-quinolinyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediamine, N-(2-chloroethyl)-N’-(7-(trifluoromethyl)-4-quinolinyl)-, dihydrochloride is a synthetic organic compound It is characterized by the presence of a quinoline ring substituted with a trifluoromethyl group, a chloroethyl group, and a propanediamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-(2-chloroethyl)-N’-(7-(trifluoromethyl)-4-quinolinyl)-, dihydrochloride typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Chloroethyl Group: The chloroethyl group can be attached through an alkylation reaction using 2-chloroethylamine.
Formation of the Propanediamine Moiety: The propanediamine moiety can be introduced through a reductive amination reaction using 1,3-diaminopropane and an appropriate reducing agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediamine, N-(2-chloroethyl)-N’-(7-(trifluoromethyl)-4-quinolinyl)-, dihydrochloride can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the quinoline ring or the chloroethyl group.
Substitution: Substituted derivatives at the chloroethyl group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediamine, N-(2-chloroethyl)-N’-(7-(trifluoromethyl)-4-quinolinyl)-, dihydrochloride would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediamine, N-(2-chloroethyl)-N’-(4-quinolinyl)-, dihydrochloride: Lacks the trifluoromethyl group.
1,3-Propanediamine, N-(2-chloroethyl)-N’-(7-(methyl)-4-quinolinyl)-, dihydrochloride: Contains a methyl group instead of a trifluoromethyl group.
Propiedades
Número CAS |
38914-93-1 |
|---|---|
Fórmula molecular |
C15H19Cl3F3N3 |
Peso molecular |
404.7 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-N'-[7-(trifluoromethyl)quinolin-4-yl]propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C15H17ClF3N3.2ClH/c16-5-9-20-6-1-7-21-13-4-8-22-14-10-11(15(17,18)19)2-3-12(13)14;;/h2-4,8,10,20H,1,5-7,9H2,(H,21,22);2*1H |
Clave InChI |
BMONXVDJPAQDBC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2C=C1C(F)(F)F)NCCCNCCCl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)
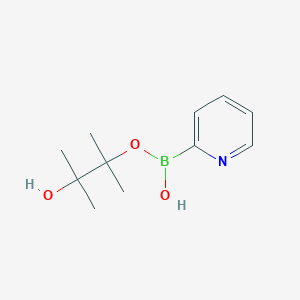

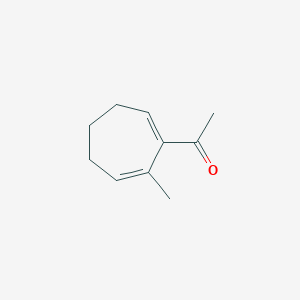
![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)

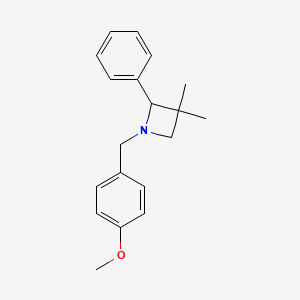

![Acetamide,N-[[4-(aminomethyl)-piperidin-4-YL]methyl]-](/img/structure/B13818367.png)
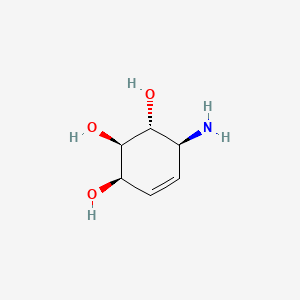
![2-[2-[(3-Ethyl-5-methyl-2(3H)-benzothiazolylidene)methyl]-1-butenyl]-1-(3-sulfopropyl)naphtho[1,2-d]thiazolium hydroxide,inner salt](/img/structure/B13818393.png)
